

What is the structure of Maltotriose hydrate?

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Compound of Interest

Compound Name: *Maltotriose hydrate*

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An In-depth Technical Guide to the Structure of **Maltotriose Hydrate**

Introduction

Maltotriose is a trisaccharide of significant interest in the fields of biochemistry, food science, and biotechnology. As a fundamental component of starch hydrolysates, it plays a crucial role in various biological and industrial processes. Maltotriose consists of three glucose units linked together, and it is the shortest-chain oligosaccharide that can be classified as a maltodextrin.^[1] This technical guide provides a comprehensive overview of the structure of **maltotriose hydrate**, detailing its chemical composition, physicochemical properties, and the experimental methodologies used for its structural elucidation, tailored for researchers, scientists, and professionals in drug development.

Chemical Composition and Connectivity

Maltotriose is an oligosaccharide composed of three D-glucose monosaccharide units.^{[1][2][3]} These units are sequentially linked by α -1,4 glycosidic bonds.^{[1][3][4][5][6]} The systematic nomenclature for this structure is O- α -D-Glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucopyranosyl-(1 \rightarrow 4)-D-glucose.^[7] This name precisely describes the connectivity: an α -D-glucose molecule is linked from its anomeric carbon (C1) to the hydroxyl group on the fourth carbon (C4) of a second α -D-glucose molecule, which in turn is linked from its anomeric carbon (C1) to the C4 hydroxyl group of the third glucose unit. The terminal glucose unit with the free anomeric carbon is known as the reducing end.

The "hydrate" designation indicates that water molecules are incorporated into the crystalline structure of the solid form. The molecular formula is often represented as C₁₈H₃₂O₁₆ · xH₂O,

with the monohydrate form ($C_{18}H_{32}O_{16} \cdot H_2O$) being common.[\[4\]](#)[\[8\]](#)

Caption: Linear representation of Maltotriose showing the three glucose units and their linkages.

Physicochemical Properties

The structural characteristics of **maltotriose hydrate** give rise to its specific physicochemical properties. These quantitative parameters are essential for its identification, characterization, and application in research and development.

Property	Value	Reference(s)
Molecular Formula	$C_{18}H_{32}O_{16}$ (Anhydrous) $C_{18}H_{32}O_{16} \cdot H_2O$ (Monohydrate)	[2] [4] [8] [9]
Molecular Weight	504.44 g/mol (Anhydrous) basis) 522.45 g/mol (Monohydrate)	[2] [4] [8] [9]
CAS Number	1109-28-0 (Maltotriose) 207511-08-8 (Maltotriose hydrate)	[2] [8]
Appearance	White to off-white crystalline powder or solid	[9]
Melting Point	132-135 °C	[10] [11] [12]
Optical Rotation	$[\alpha]D/20: +150$ to $+170^\circ$ (c=1 in H_2O) $[\alpha]D/24: +162^\circ$ (c=2 in H_2O)	[9]
Solubility	Soluble in water	[3] [7]

Structural Elucidation: Experimental Protocols

The definitive structure of **maltotriose hydrate** is determined through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy

and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of oligosaccharides in solution. It provides detailed information about the monosaccharide composition, anomeric configurations (α or β), linkage positions, and the sequence of residues.

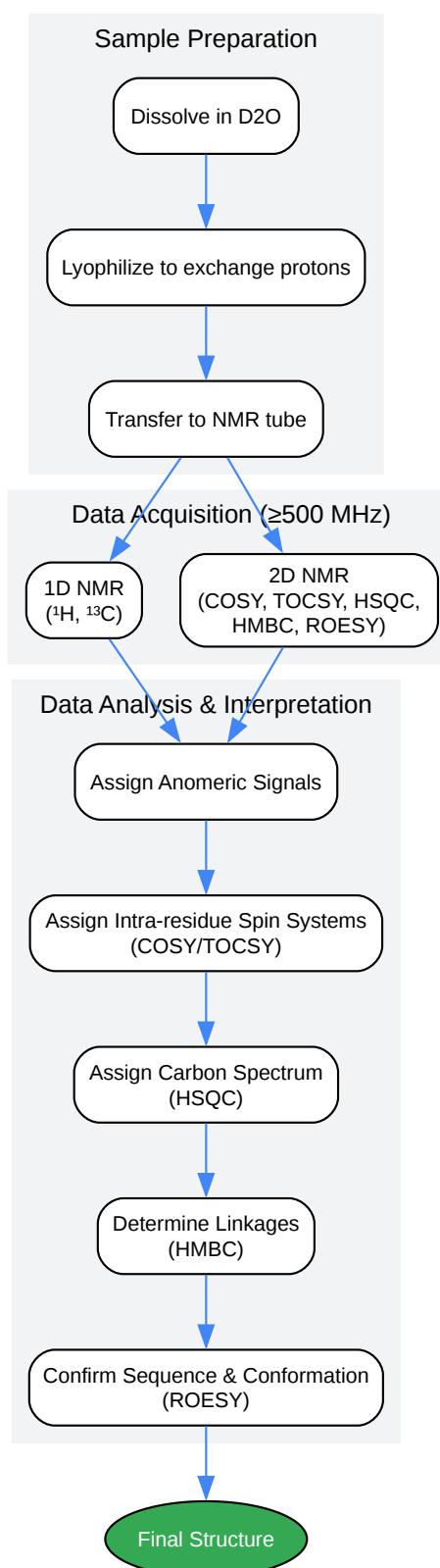
Detailed Protocol for NMR Analysis:

- Sample Preparation:
 - Dissolve 5-10 mg of **maltotriose hydrate** in 0.5 mL of deuterium oxide (D₂O, 99.9%). D₂O is used as the solvent to avoid a large interfering signal from water protons.
 - Lyophilize the sample once or twice with D₂O to exchange all labile hydroxyl and amine protons with deuterium, which simplifies the proton spectrum.
 - Finally, dissolve the sample in 100% D₂O and transfer it to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.[\[13\]](#)
 - 1D Spectra:
 - ¹H NMR: Provides information on the number and chemical environment of all protons. Anomeric protons (H-1) typically resonate in a distinct downfield region (δ 4.5-5.5 ppm) and their coupling constants (³J(H₁,H₂)) are indicative of the anomeric configuration (typically ~3-4 Hz for α , ~7-8 Hz for β).
 - ¹³C NMR: Shows one signal for each unique carbon atom in the molecule. The anomeric carbon (C-1) signals are typically found in the δ 90-110 ppm region.
 - 2D Spectra:

- COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) spin-spin couplings within the same monosaccharide residue, allowing for the assignment of protons sequentially from the anomeric proton.
- TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of a monosaccharide residue, correlating all protons within that ring system to the anomeric proton.[13]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon spectrum.[13]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the glycosidic linkage positions by observing a correlation between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue (e.g., H-1 of glucose unit 1 to C-4 of glucose unit 2).
- NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other ($<5\text{ \AA}$). This confirms inter-residue linkages and provides information about the 3D conformation around the glycosidic bond.[13]

• Data Analysis:

- Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
- Assign the anomeric proton signals first based on their distinct chemical shifts.
- Use COSY and TOCSY spectra to trace the connectivity within each glucose residue and assign all protons.
- Use the HSQC spectrum to assign the corresponding carbons.
- Analyze the HMBC spectrum to find the key H-1 to C-X inter-residue correlations, which definitively establishes the α -(1 \rightarrow 4) linkages.
- Confirm the sequence and conformation with NOESY/ROESY data.

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Caption: Experimental workflow for the structural elucidation of Maltotriose using NMR spectroscopy.

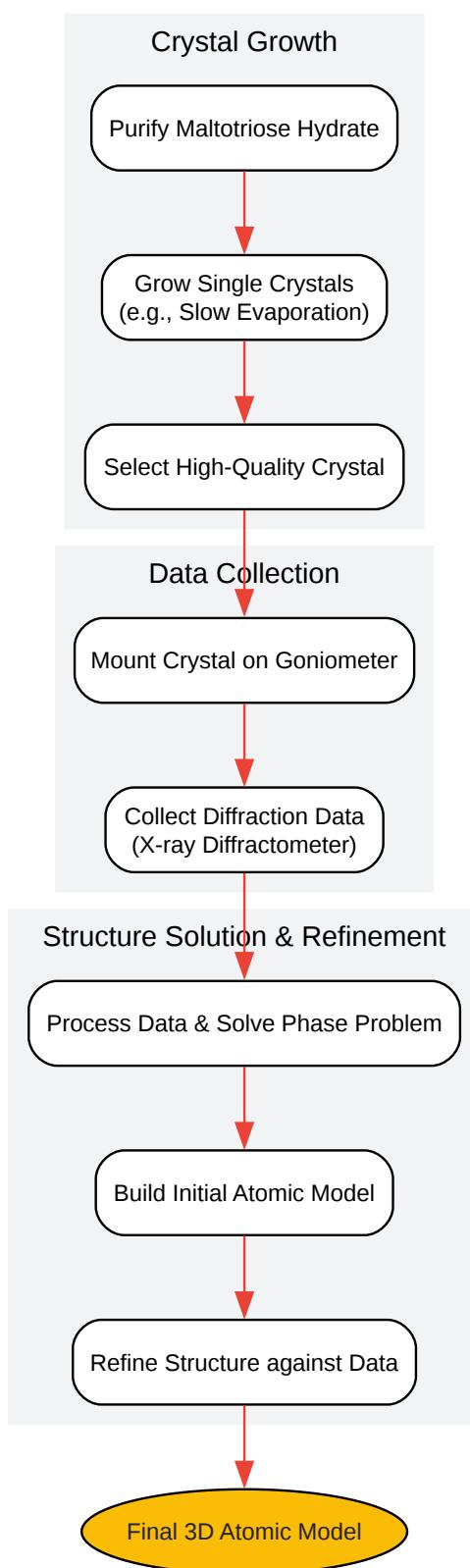
Single-Crystal X-ray Diffraction

While NMR provides the structure in solution, X-ray diffraction (also known as X-ray crystallography) reveals the precise three-dimensional arrangement of atoms in the solid crystalline state. This includes exact bond lengths, bond angles, and the conformation of the molecule, as well as the arrangement of water molecules in the hydrate.

Detailed Protocol for X-ray Diffraction Analysis:

- Crystallization:
 - This is often the most challenging step. High-purity **maltotriose hydrate** is required.
 - Dissolve the compound in a suitable solvent (e.g., water or a water/ethanol mixture) to near saturation.
 - Grow single crystals using methods such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution. The goal is to obtain well-ordered, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).
- Crystal Mounting and Data Collection:
 - Select a high-quality crystal under a microscope and mount it on a goniometer head.
 - Place the mounted crystal in a single-crystal X-ray diffractometer.
 - Cool the crystal in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.
 - A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots (reflections).
 - A detector records the position and intensity of thousands of these reflections.

- Structure Solution and Refinement:
 - The collected diffraction data is processed to determine the unit cell dimensions and symmetry (space group).
 - The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
 - An initial atomic model is built into the electron density map.
 - The model is refined using least-squares algorithms, which adjust atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. Water molecules of hydration are located and added to the model.
 - The final refined structure provides a precise 3D model with coordinates for every atom.

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Caption: Experimental workflow for determining the 3D structure of **Maltotriose hydrate** via X-ray crystallography.

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